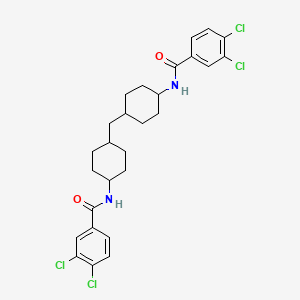![molecular formula C22H21N3O6 B4966276 N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide](/img/structure/B4966276.png)
N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide, also known as Boc-Fmoc-Phe(NO2)-OH, is a peptide derivative that has gained significant attention in the field of scientific research. This compound is widely used as a building block for the synthesis of various peptides due to its unique properties.
Wirkmechanismus
The mechanism of action of N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide(NO2)-OH is not well understood. However, it is believed that this compound acts as a protease inhibitor by binding to the active site of the enzyme. This leads to the inhibition of the enzyme's activity, which can be useful in the development of drugs that target specific enzymes.
Biochemical and Physiological Effects:
This compound(NO2)-OH has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various proteases, including trypsin and chymotrypsin. This compound(NO2)-OH has also been shown to have anti-inflammatory properties, which can be useful in the development of drugs that target inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide(NO2)-OH has several advantages for lab experiments. This compound is easy to synthesize, and it has a high yield. This compound(NO2)-OH is also stable under various conditions, which makes it suitable for use in various experiments. However, one limitation of this compound(NO2)-OH is that it is relatively expensive compared to other building blocks.
Zukünftige Richtungen
For the use of N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide(NO2)-OH include the development of peptide-based drugs, biosensors, vaccines, and imaging agents.
Synthesemethoden
The synthesis of N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide(NO2)-OH involves the reaction of Boc-Phe-OH with 2-furylmethyl bromide to obtain Boc-Phe-OMe. The Boc group is then removed from Boc-Phe-OMe to obtain Fmoc-Phe-OMe. Finally, Fmoc-Phe-OMe is reacted with nitrophenylalanine to obtain this compound(NO2)-OH. This synthesis method is widely used due to its simplicity and high yield.
Wissenschaftliche Forschungsanwendungen
N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide(NO2)-OH is widely used in the synthesis of various peptides due to its unique properties. This compound is used as a building block for the synthesis of peptides that have potential applications in drug development, peptide-based vaccines, and imaging agents. This compound(NO2)-OH is also used in the development of peptide-based biosensors, which can be used for the detection of various analytes.
Eigenschaften
IUPAC Name |
benzyl N-[1-(furan-2-ylmethylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6/c26-21(23-14-19-7-4-12-30-19)20(13-16-8-10-18(11-9-16)25(28)29)24-22(27)31-15-17-5-2-1-3-6-17/h1-12,20H,13-15H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFOFXCUKUCKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4966204.png)
![6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966207.png)
![3-allyl-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966222.png)
![3'-{[(4-nitrophenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4966229.png)
![N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4966232.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide](/img/structure/B4966236.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4966247.png)
![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4966253.png)

![3-[(2-hydroxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B4966281.png)
![3-[(2-bromo-4-nitrophenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4966290.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4966298.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4966303.png)